![molecular formula C24H22N2O2 B14438715 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole CAS No. 80200-69-7](/img/structure/B14438715.png)
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[4-(Benzyloxy)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Benzyloxy)phenol with 2-bromoethyl bromide in the presence of a base.
Cyclization to form this compound: The final step involves the reaction of 2-[4-(Benzyloxy)phenoxy]ethyl bromide with phenylhydrazine under acidic conditions to form the desired pyrazole compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
化学反応の分析
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
類似化合物との比較
1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(4-benzyloxyphenyl)-1H-pyrazole: This compound has a similar structure but lacks the ethyl linker, which may affect its chemical reactivity and biological activity.
4-(Benzyloxy)phenyl-1H-pyrazole: This compound lacks the phenoxyethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
80200-69-7 |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
4-phenyl-1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrazole |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-20(8-4-1)19-28-24-13-11-23(12-14-24)27-16-15-26-18-22(17-25-26)21-9-5-2-6-10-21/h1-14,17-18H,15-16,19H2 |
InChIキー |
XKALREBPFHZYBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=C(C=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


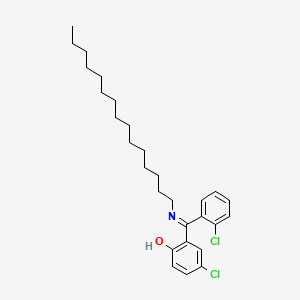
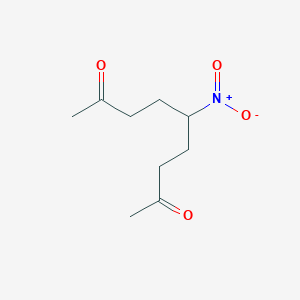
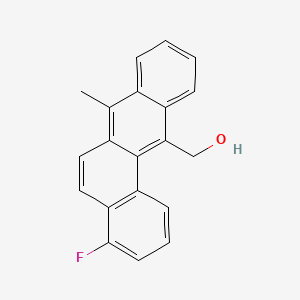
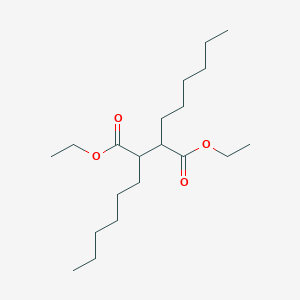
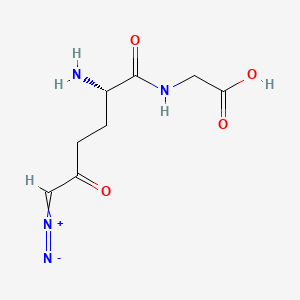
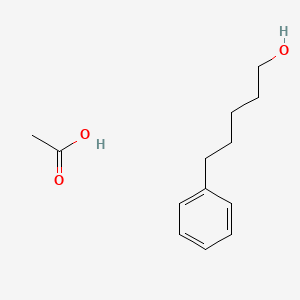
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
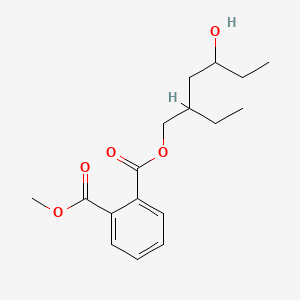


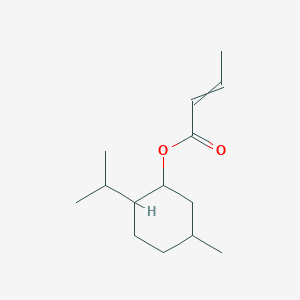
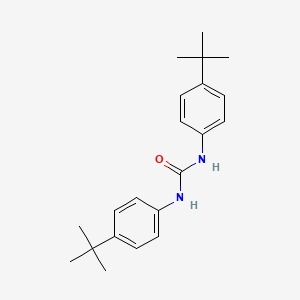
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
